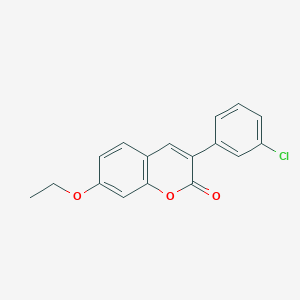
N-(2-Bromophenyl)-cyanamide
Vue d'ensemble
Description
N-(2-Bromophenyl)-cyanamide, also known as 2-BPCA, is a synthetic chemical compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a five-membered ring containing one nitrogen atom and one bromine atom. 2-BPCA is widely used in scientific research and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Other Compounds
Cyanamides, including N-(2-Bromophenyl)cyanamide, are often used in the synthesis of other compounds. They have a unique nitrogen-carbon-nitrogen (NCN) connectivity, which makes them chemically versatile . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .
Cycloaddition Chemistry
Cyanamides are used in cycloaddition chemistry, a type of chemical reaction that results in the formation of cyclic compounds . This is a key process in the synthesis of many organic compounds.
Aminocyanation Reactions
Cyanamides are used in aminocyanation reactions, which involve the addition of an amino group (NH2) and a cyanide group (CN) to a molecule . This is a valuable method for the synthesis of complex nitrogen-containing compounds.
Electrophilic Cyanide-Transfer Agents
Cyanamides can act as electrophilic cyanide-transfer agents . This means they can transfer a cyanide group to another molecule, which is a useful reaction in organic synthesis.
Radical and Coordination Chemistry
Cyanamides have unique radical and coordination chemistry . This means they can participate in reactions involving unpaired electrons (radicals) and can form complexes with metal ions.
Soil Fertility and N2O Emissions
Calcium cyanamide, a related compound, is used as a fertilizer and can increase soil pH . It is gradually hydrolyzed into urea in soil and generates dicyandiamide, a nitrification inhibitor . This can have impacts on N2O emissions and soil bacterial community compositions .
Propriétés
IUPAC Name |
(2-bromophenyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQDYCVIFJQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromophenyl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















